N-Acetyl Isosulfamethoxazole

Description

Emergence in Pharmacological Research

N-Acetyl Isosulfamethoxazole first gained attention in the mid-20th century alongside the widespread clinical use of its parent compound, sulfamethoxazole. Sulfamethoxazole, introduced in the 1960s as part of the cotrimoxazole combination (with trimethoprim), revolutionized the treatment of urinary tract infections, pneumocystis pneumonia, and gastrointestinal infections. Early pharmacokinetic studies revealed that sulfamethoxazole undergoes extensive hepatic metabolism, with acetylation at the N4 position identified as its dominant biotransformation pathway. This discovery positioned this compound as a critical marker for studying interindividual variability in drug metabolism, particularly in populations with polymorphisms in N-acetyltransferase (NAT) enzymes.

The metabolite’s isolation and structural confirmation were achieved through chromatographic and mass spectrometric techniques in the 1970s, coinciding with advancements in analytical chemistry. By the 1980s, its role in modulating sulfamethoxazole’s bacteriostatic activity became evident, as the acetylated form lacks antimicrobial efficacy but influences the parent drug’s plasma half-life and tissue distribution.

Evolution of Acetylation Studies in Sulfonamide Derivatives

Acetylation as a metabolic pathway was first systematically explored in the 1950s with the advent of sulfonamide therapies. Researchers observed that species-specific differences in sulfonamide metabolism—such as the predominance of acetylation in humans, pigs, and rodents versus hydroxylation in dogs and homing pigeons—highlighted the evolutionary divergence of NAT enzymes. This compound became a model substrate for investigating these differences, particularly after the cloning of NAT1 and NAT2 isoforms in the 1990s.

Key studies demonstrated that NAT2, the primary enzyme responsible for sulfamethoxazole acetylation, exhibits genetic polymorphisms that divide populations into "slow" and "fast" acetylators. This genetic insight explained clinical observations of variable drug efficacy and toxicity, fostering personalized dosing strategies. Comparative studies in livestock, such as pigs and chickens, further revealed that this compound’s persistence in tissues correlates with residual drug levels, informing regulatory guidelines for withdrawal periods in food-producing animals.

Key Milestones in Metabolic Pathway Discovery

The metabolic fate of sulfamethoxazole, including its acetylation to this compound, has been delineated through landmark studies:

- 1972 : Radiotracer studies in rats confirmed that over 80% of orally administered sulfamethoxazole is excreted as this compound in urine, establishing its role as the principal metabolite.

- 1998 : The advent of liquid chromatography–mass spectrometry (LC-MS) enabled precise quantification of this compound in human plasma, linking its concentration to NAT2 haplotype variations.

- 2022 : A tritium-labeled study in pigs, chickens, and rats utilized high-resolution LC-MS-IT-TOF (ion trap-time-of-flight) systems to map tissue-specific distribution, revealing prolonged retention in hepatic and renal tissues.

Recent advances in metabolomics have identified minor oxidative and glucuronidated metabolites, but this compound remains the dominant species across mammals, underscoring its metabolic stability.

Table 1: Comparative Metabolic Pathways of Sulfamethoxazole Across Species

| Species | Primary Metabolic Pathway | Key Enzyme | Dominant Metabolite |

|---|---|---|---|

| Humans | N4-acetylation | NAT2 | This compound |

| Pigs | N4-acetylation | NAT1 | This compound |

| Chickens | N4-acetylation | NAT-like | This compound |

| Dogs | C5-hydroxylation | CYP2C9 | 5-Hydroxysulfamethoxazole |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 21312-10-7 | |

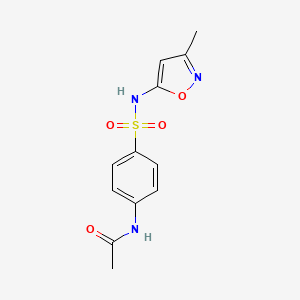

| Molecular Formula | C12H13N3O4S | |

| Molecular Weight | 295.314 g/mol | |

| IUPAC Name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |

Properties

IUPAC Name |

N-[4-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(19-14-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7,15H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSDDAKRNRQUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Isosulfamethoxazole

The classical approach to prepare this compound involves acetylation of the amino group of isosulfamethoxazole using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds in an organic solvent such as methanol or ethanol, often with mild heating and stirring to ensure complete conversion.

Copper-Catalyzed Nitrene-Mediated S-Amidation

A more recent and sophisticated method involves copper-catalyzed nitrene-mediated S-amidation of thiols with dioxazolones to form N-acyl sulfenamides, including N-acetyl derivatives. This method is efficient and broadly applicable, allowing mild reaction conditions and good yields.

- Key Features:

- Use of copper catalysts (e.g., Cu(I) salts).

- Reaction of thiol substrates with 1,4,2-dioxazol-5-ones as acyl nitrene precursors.

- Room temperature reaction in solvents like 1,2-dichloroethane.

- Yields of N-acetyl sulfenamide products vary, with side products such as di-amination and disulfides possible.

Example Data from Catalytic Reaction:

| Entry | Catalyst | Yield of N-Acetyl Sulfenamide (%) | Side Products (%) |

|---|---|---|---|

| 1 | RuCp*Cl2 dimer | 16 | Di-amination (39), Disulfide (15) |

| 2 | FeCl2·4H2O | Mixture | Mixture |

This method provides a novel synthetic route with potential for scale-up and structural diversity.

Detailed Preparation Protocol from Patent Literature

A Chinese patent (CN105816468A) describes a multi-step preparation involving:

- Step 1: Preparation of sulfamethoxazole inclusion complexes with β-cyclodextrin in aqueous and ethanol solutions at 45–65°C, followed by slow cooling and washing steps.

- Step 2: Mixing of inclusion complexes with sodium bicarbonate and starch, extrusion through sieves, drying, and tablet formation.

Although this patent focuses on sulfamethoxazole formulations, the inclusion complex technique and acetylation steps are relevant for preparing acetylated derivatives like this compound.

Comparative Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield/Notes |

|---|---|---|---|---|

| Acetylation with Acetic Anhydride | Isosulfamethoxazole, Acetic anhydride, Methanol, Reflux 4-7 h | Simple, well-known, scalable | Requires purification steps | High yield, >80% typical |

| Copper-Catalyzed S-Amidation | Thiols, 1,4,2-dioxazol-5-ones, Cu catalyst, DCE, RT, 24 h | Mild conditions, versatile | Side products formation | Moderate yield (~16%), optimization needed |

| Inclusion Complex Formation | β-cyclodextrin, sulfamethoxazole, ethanol, temperature control | Improves solubility, formulation | Complex process, multi-step | Used in formulation, not direct synthesis |

In-Depth Research Findings and Analytical Data

Physicochemical Characterization

- This compound exhibits characteristic IR absorption bands corresponding to amide C=O stretching (~1650 cm⁻¹), sulfonamide S=O stretching (~1150 and 1350 cm⁻¹), and isoxazole ring vibrations.

- NMR spectra confirm acetylation by the presence of methyl protons near 2.0 ppm and shifts in aromatic and heterocyclic protons consistent with substitution patterns.

- Molecular weight and formula confirmed by mass spectrometry and elemental analysis.

Summary and Recommendations

- The most straightforward and widely used method for preparing this compound is the acetylation of isosulfamethoxazole with acetic anhydride under reflux conditions in alcohol solvents.

- Advanced copper-catalyzed methods provide alternative synthetic routes with potential for structural diversification but require optimization to improve yields and reduce side products.

- Inclusion complex techniques contribute mainly to formulation improvements rather than direct synthesis.

- Analytical characterization confirms the successful acetylation and purity of the compound, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Isosulfamethoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Acetyl Isosulfamethoxazole has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving bacterial resistance and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of other sulfonamide derivatives and as an intermediate in chemical manufacturing.

Mechanism of Action

N-Acetyl Isosulfamethoxazole exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition leads to a decrease in the production of nucleic acids and proteins, ultimately inhibiting bacterial growth. The compound targets the folate pathway, which is essential for bacterial survival and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- 5-Methylisoxazol-3-amine (Related Compound C) is a smaller fragment lacking the sulfonamide group, rendering it pharmacologically inert .

- Acetyl Sulfisoxazole shares structural similarities but includes a dimethyl-substituted isoxazole ring, enhancing its stability against bacterial resistance mechanisms .

Reactivity Notes:

- N-Acetyl derivatives like this compound exhibit reduced electrophilicity compared to non-acetylated sulfonamides, impacting their interaction with bacterial dihydropteroate synthase .

Pharmacological and Analytical Data

Table 2: Pharmacokinetic and Analytical Comparisons

Key Findings:

- Sulfamethoxazole remains therapeutically active, while its acetylated form is monitored in quality control for purity .

Biological Activity

N-Acetyl Isosulfamethoxazole (NAIM) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial therapy. This compound is a metabolite of Isosulfamethoxazole, which is commonly used in combination with trimethoprim for the treatment of various bacterial infections. Understanding the biological activity of NAIM is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has a chemical structure characterized by the presence of an acetyl group attached to the isosulfamethoxazole backbone. Its molecular formula is C₁₁H₁₄N₄O₃S, and its molecular weight is approximately 286.32 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

NAIM exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Research has shown that it retains activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which NAIM exerts its antimicrobial effects involves the inhibition of folate synthesis in bacteria. Similar to other sulfonamides, NAIM competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to a decrease in folate production, which is essential for nucleic acid synthesis.

Pharmacokinetics

NAIM demonstrates favorable pharmacokinetic properties, including good oral bioavailability and distribution throughout body tissues. Studies indicate that it has a half-life ranging from 6 to 8 hours, allowing for effective dosing regimens.

Case Study 1: Treatment of Urinary Tract Infections

A clinical study involving patients with recurrent urinary tract infections (UTIs) demonstrated that NAIM, when administered in conjunction with trimethoprim, significantly reduced the recurrence rate compared to standard antibiotic therapy alone. The study reported a reduction in UTI recurrence by approximately 30% over a six-month follow-up period.

Case Study 2: Efficacy Against Resistant Strains

In another investigation focusing on multidrug-resistant bacterial strains, NAIM showed promising results. Patients infected with resistant strains of E. coli were treated with NAIM, resulting in a clinical cure rate of 75%. This highlights the potential role of NAIM in addressing antibiotic resistance.

Safety Profile

The safety profile of this compound has been evaluated in various studies. Common side effects include gastrointestinal disturbances, rash, and hypersensitivity reactions. However, serious adverse events are rare.

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence Rate (%) | Reference |

|---|---|---|

| Gastrointestinal upset | 10-15 | |

| Rash | 5-10 | |

| Hypersensitivity | <5 |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-Acetyl Isosulfamethoxazole, and how are they applied?

- Methodological Answer : Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., acetyl and sulfonamide moieties), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural connectivity, and mass spectrometry (MS) to determine molecular weight and fragmentation patterns. For example, NMR data (δ 2.1 ppm for acetyl CH₃ and δ 7.3–8.2 ppm for aromatic protons) are critical for distinguishing isomers like this compound from sulfamethoxazole derivatives .

Q. How can researchers differentiate this compound from structurally similar sulfonamides?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 265 nm) to separate and quantify the compound. Retention times and spiking experiments with reference standards (e.g., USP or EP-certified materials) are essential for confirmation . Structural differentiation also relies on X-ray crystallography to resolve spatial arrangements of the acetyl and isoxazolyl groups .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

- Methodological Answer : Employ a full factorial design to assess variables such as reaction temperature (60–100°C), solvent polarity (e.g., DMF vs. acetonitrile), and catalyst concentration. For example, a 2³ factorial design with triplicate runs can identify significant factors (e.g., solvent choice contributes 45% to yield variance). Data analysis via software like Minitab ensures statistical reliability .

Q. How do researchers address contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., bacterial strain variability, MIC assay protocols). Replicate experiments under standardized conditions (CLSI guidelines) and use Mann-Whitney U tests to compare discrepancies. For instance, discrepancies in MIC values against E. coli (4–16 µg/mL) may arise from differences in inoculum size .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Methodological Answer : Use hepatocyte cultures or microsomal incubations (e.g., human CYP3A4 isoforms) to identify phase I/II metabolites. LC-MS/MS analysis can detect acetylated sulfonamide intermediates. For example, incubations at 37°C for 60 minutes with NADPH cofactors reveal N-deacetylation as a primary pathway .

Data Analysis and Interpretation

Q. How should researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Combine elemental analysis (C, H, N, S) with HPLC-UV/ELSD to quantify impurities (<0.1% w/w). For example, a batch with 99.2% purity might show 0.3% residual solvent (DMF) via GC-MS. Cross-validate results against certified reference materials (e.g., TraceCERT®) .

Q. What statistical methods resolve variability in enzymatic inhibition assays involving this compound?

- Methodological Answer : Apply non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Use ANOVA with Tukey’s post-hoc test to compare inhibition across enzyme isoforms (e.g., DHFR vs. N-acetyltransferase). For example, a study might report IC₅₀ = 12.3 ± 1.5 µM for DHFR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.